2-Hexyne, 5,5-dimethyl- 2-Hexyne, 5,5-dimethyl-
Brand Name: Vulcanchem
CAS No.: 56617-18-6
VCID: VC19589113
InChI: InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h7H2,1-4H3
SMILES:
Molecular Formula: C8H14
Molecular Weight: 110.20 g/mol

2-Hexyne, 5,5-dimethyl-

CAS No.: 56617-18-6

Cat. No.: VC19589113

Molecular Formula: C8H14

Molecular Weight: 110.20 g/mol

* For research use only. Not for human or veterinary use.

2-Hexyne, 5,5-dimethyl- - 56617-18-6

Specification

CAS No. 56617-18-6
Molecular Formula C8H14
Molecular Weight 110.20 g/mol
IUPAC Name 5,5-dimethylhex-2-yne
Standard InChI InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h7H2,1-4H3
Standard InChI Key AXLFTJMZKJKQIK-UHFFFAOYSA-N
Canonical SMILES CC#CCC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 2-hexyne, 5,5-dimethyl- is defined by a linear alkyne backbone due to the spsp-hybridized carbons in the triple bond. The triple bond between C2 and C3 creates a rigid, linear geometry, while the two methyl groups at C5 introduce steric bulk, influencing reactivity and physical properties. The IUPAC name, 5,5-dimethylhex-2-yne, reflects this substitution pattern. Computational models and X-ray crystallography (where available) confirm this arrangement, though experimental structural data remain limited in public databases.

Spectroscopic Identification

Infrared (IR) spectroscopy reveals a characteristic alkyne CC\text{C} \equiv \text{C} stretching vibration near 2100–2260 cm1^{-1}. Nuclear magnetic resonance (NMR) spectra further elucidate the structure:

  • 1^1H NMR: Methyl protons at C5 appear as a singlet due to equivalent environments, while protons near the triple bond show deshielding.

  • 13^{13}C NMR: The triple-bond carbons resonate between 70–90 ppm, with quaternary carbons (C5) near 25–35 ppm.

Physicochemical Properties

Physical State and Thermodynamic Data

2-Hexyne, 5,5-dimethyl- is a colorless liquid at room temperature with a density of 0.765 g/cm3^3 . Its boiling point of 108.7°C at 760 mmHg and flash point of 7.3°C underscore its volatility and flammability . The compound’s low viscosity and high vapor pressure make it suitable for reactions requiring rapid mixing or gas-phase applications.

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight110.1968 g/mol
Density0.765 g/cm3^3
Boiling Point108.7°C
Flash Point7.3°C
Refractive Index1.428

Chromatographic Behavior

Gas chromatography (GC) studies using a squalane stationary phase and hydrogen carrier gas report a Kovats Retention Index (RI) of 740 at 80°C . This value aids in identifying the compound in complex mixtures, particularly in petroleum or synthetic organic samples .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves dehydrohalogenation of vicinal dihalides or dehydration of propargyl alcohols. For example, treating 5,5-dimethyl-2-hexene dihalide with a strong base (e.g., KOH\text{KOH}) induces β-elimination to form the alkyne. Alternative methods include the Corey-Fuchs reaction, though yields may vary depending on steric hindrance from the methyl groups.

Catalytic Methods

Industrial production often employs heterogeneous catalysts like palladium or nickel to hydrogenate alkynes to alkenes, but selective partial hydrogenation of 5,5-dimethyl-2-hexyne remains challenging due to over-reduction risks. Recent advances in Lindlar catalysts (poisoned with quinoline) show promise for preserving the triple bond while minimizing side reactions.

Chemical Reactivity and Functionalization

Addition Reactions

The triple bond in 2-hexyne, 5,5-dimethyl- undergoes electrophilic additions:

  • Hydrogenation: Catalytic hydrogenation with H2/Pd\text{H}_2/\text{Pd} yields 5,5-dimethylhexane, while semi-hydrogenation produces cis- or trans-alkenes depending on catalyst choice.

  • Halogenation: Reaction with Br2\text{Br}_2 in CCl4\text{CCl}_4 forms 2,3-dibromo-5,5-dimethylhexane, a precursor for further functionalization.

Acid-Base Reactions

Terminal alkynes are weakly acidic (pKa25\text{p}K_a \approx 25), but the internal triple bond in 2-hexyne, 5,5-dimethyl- renders it less reactive toward strong bases like NaNH2\text{NaNH}_2. This property simplifies storage and handling compared to terminal alkynes.

Applications in Scientific and Industrial Contexts

Organic Synthesis

The compound serves as a building block for synthesizing complex molecules. For example, cycloaddition reactions with azides (via Cu-catalyzed click chemistry) generate triazoles, which are valuable in pharmaceutical design. Its branched structure also aids in studying steric effects in reaction mechanisms.

Polymer Chemistry

2-Hexyne, 5,5-dimethyl- participates in alkyne metathesis to form polyalkynes, which exhibit unique conductive properties. These polymers are explored for applications in flexible electronics and coatings.

Analytical Chemistry

As a reference standard in GC-MS, the compound’s retention index (RI = 740) helps calibrate instruments and identify unknown hydrocarbons in environmental samples .

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